
1-Fluoro-2-nitrobenzene
Overview
Description
1-Fluoro-2-nitrobenzene (CAS 1493-27-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₄FNO₂. It is a yellow liquid at room temperature, with a boiling point of 116°C at 22 mmHg, a melting point of −9 to −6°C, and a density of 1.338 g/mL . Its structure features a fluorine atom at the 1-position and a nitro group at the 2-position, creating a strong electron-withdrawing effect that directs electrophilic substitution to the meta position relative to the nitro group. This compound is widely used as a precursor in pharmaceuticals, agrochemicals, and heterocyclic synthesis due to its reactivity in nucleophilic aromatic substitution (NAS) reactions .
Preparation Methods
Diazotization and Halogen Exchange Reactions
Halex Process
The Halex reaction is a cornerstone for introducing fluorine into aromatic systems. While direct fluorination of nitrobenzenes is challenging due to the electron-withdrawing nitro group, halogen exchange reactions using potassium fluoride (KF) or cesium fluoride (CsF) under high-temperature conditions offer a viable pathway. For instance, 2-nitrochlorobenzene reacts with KF in polar aprotic solvents like dimethylformamide (DMF) at 150–200°C to yield 1-fluoro-2-nitrobenzene . The reaction proceeds via nucleophilic aromatic substitution (SNAr), where fluoride displaces chloride.
Optimization Parameters
-
Temperature : Elevated temperatures (≥180°C) enhance reaction rates but risk decomposition.
-
Solvent : DMF or sulfolane improves fluoride ion solubility and stabilizes intermediates.
-
Catalyst : Phase-transfer catalysts (e.g., crown ethers) accelerate fluoride ion transfer into the organic phase .
Direct Nitration of Fluorobenzenes
Nitration of Fluorobenzene
Direct nitration of fluorobenzene with mixed nitric-sulfuric acid introduces a nitro group predominantly at the meta position due to the electron-withdrawing fluorine’s directive effects. However, achieving ortho-nitration (to form this compound) requires precise control:
-
Nitrating Agent : Fuming nitric acid (90–100%) in sulfuric acid at 0–5°C minimizes para-product formation.
-
Isomer Separation : Chromatographic or fractional crystallization methods isolate the ortho isomer from meta/para mixtures .
Balz-Schiemann Reaction
Diazonium Salt Fluorination
The Balz-Schiemann reaction converts aromatic amines to fluorinated derivatives via diazonium tetrafluoroborate intermediates. For this compound synthesis:
-
Diazotization : 2-Nitroaniline is treated with sodium nitrite (NaNO2) and hydrofluoric acid (HF) at 0–5°C to form the diazonium salt.
-
Thermal Decomposition : Heating the diazonium tetrafluoroborate at 100–120°C releases nitrogen gas, yielding this compound .
Challenges :
-
Handling HF requires specialized equipment due to its corrosive nature.
-
Byproducts like boron trifluoride (BF3) necessitate neutralization steps.
Catalytic Fluorination
Transition Metal-Mediated Processes
Recent advances employ palladium or copper catalysts to facilitate C–F bond formation. For example, Umemoto’s reagent (a trifluoromethylating agent) adapts to nitroarenes under mild conditions:
-
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.
-
Conditions : Room temperature, 12–24 hours, yielding 70–85% this compound .
Industrial-Scale Production
Continuous Flow Systems
Modern plants adopt continuous flow reactors to enhance safety and efficiency:
-
Microreactors : Enable precise temperature control and reduce reaction times.
-
Automated Quenching : Inline neutralization of excess HF minimizes hazards.
Economic Considerations :
-
Raw material costs (e.g., KF vs. CsF) influence process selection.
-
Waste management (e.g., BF3 scrubbing) adds to operational expenses.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
---|---|---|---|---|
Halex Process | 75–85 | 95–98 | High | 120–150 |
Direct Nitration | 50–60 | 85–90 | Moderate | 90–110 |
Balz-Schiemann | 65–75 | 90–95 | Low | 200–250 |
Catalytic Fluorination | 70–80 | 92–96 | High | 180–220 |
Emerging Technologies
Electrochemical Fluorination
Electrolysis of nitrobenzene derivatives in HF-containing electrolytes shows promise for greener synthesis. Pilot studies report Faradaic efficiencies of 60–70% at 2.5 V .
Photocatalytic Methods
UV-light-driven reactions using TiO2 catalysts enable fluorination at ambient temperatures, though yields remain suboptimal (40–50%) .
Chemical Reactions Analysis
1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:
1. Nucleophilic Aromatic Substitution:
Reagents and Conditions: Common reagents include phenols and potassium carbonate in dimethylformamide (DMF) at temperatures ranging from 95°C to 125°C.
Major Products: Substituted nitrobenzenes where the fluorine atom is replaced by the nucleophile.
2. Reduction:
Reagents and Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Major Products: 1-Fluoro-2-aminobenzene, where the nitro group is reduced to an amino group.
3. Electrophilic Aromatic Substitution:
Reagents and Conditions: Typical electrophiles include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products: Halogenated derivatives of this compound.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- FNB serves as a building block in the preparation of various substituted aromatic compounds. Its reactivity allows for the formation of complex molecular architectures essential in pharmaceuticals and agrochemicals.
- Pharmaceutical Development:
- Nuclear Magnetic Resonance (NMR) Studies:
Industrial Applications
- Dyes and Pesticides:
-
Chemical Manufacturing:
- The compound plays a crucial role in producing other industrial chemicals, contributing to sectors such as plastics and synthetic fibers.
Data Tables
Application Area | Description | Example Products |
---|---|---|
Organic Synthesis | Building block for substituted aromatic compounds | Pharmaceuticals, Agrochemicals |
Pharmaceutical Development | Intermediate for biologically active molecules | Anti-cancer drugs |
NMR Studies | Used for quantitative analysis in drug formulation | Fluorine-containing drugs |
Industrial Chemicals | Intermediate in dye and pesticide production | Textile dyes, Agricultural pesticides |
Case Studies
- Synthesis of 2-Nitrodiphenylamine:
- Quantitative NMR Analysis:
- Drug Discovery Applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating fluorine atom creates a unique electronic environment on the benzene ring, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, electronic effects, and applications of 1-fluoro-2-nitrobenzene are best understood by comparing it to analogs with different halogens, substituent positions, or functional groups. Below is a detailed analysis:
Comparison with Halogenated Nitrobenzenes
Table 1: Physical and Reactivity Properties of Halogenated Nitrobenzenes
*Yields depend on phenol substituents (e.g., methoxy or nitro groups improve yields).
Reactivity Differences :
Fluorine’s poor leaving group ability (due to high bond dissociation energy) makes NAS reactions slower compared to chloro-, bromo-, or iodo-nitrobenzenes. For example, in the synthesis of diphenyl ethers, this compound requires a catalyst (e.g., sodalite) and polar solvents (DMSO) to achieve moderate yields (35–91%), whereas chloro analogs proceed efficiently without catalysts .Electronic Effects :
The electron-withdrawing nitro group deactivates the aromatic ring, but fluorine’s inductive effect further polarizes the C–F bond, enhancing ortho/para-directing behavior. This contrasts with chloro/bromo analogs, where halogen size and polarizability influence regioselectivity .
Positional Isomers and Functional Group Analogs
Table 2: Comparison with Positional Isomers and Methoxy Derivatives
- Methoxy Derivatives: The methoxy group in 1-fluoro-4-methoxy-2-nitrobenzene donates electron density via resonance, counteracting the nitro group’s deactivation. This increases reactivity in electrophilic substitutions compared to non-methoxy analogs .
Multi-Halogenated and Trifluoromethyl Analogs
Examples :
- 1-Chloro-2-fluoro-3-nitrobenzene (CAS 2106-49-2): Contains both Cl and F substituents, leading to steric and electronic complexity. The nitro group at the 3-position directs substitution to the 4- or 6-position, enabling diverse regioselectivity in drug intermediates .
- 1-Chloro-2-(trifluoromethyl)benzene : The trifluoromethyl group’s strong electron-withdrawing effect dominates reactivity, making NAS reactions challenging unless activated by catalysts .
Key Research Findings
Pharmaceutical Applications :
- This compound is a key intermediate in synthesizing benzimidazolones (σ₂ receptor ligands) and p38 MAP kinase inhibitors. Its fluorine atom enhances metabolic stability in final drug candidates .
- Compared to chloro analogs, fluorinated derivatives exhibit higher bioavailability due to fluorine’s small size and electronegativity .
Green Chemistry: In deep eutectic solvent (DES)-catalyzed reactions, this compound showed lower reactivity than bromo/iodo analogs but higher selectivity for mono-substitution products .
Safety Profile :
- This compound is classified as Acute Toxicity Category 3 (dermal), less hazardous than chloro analogs (Category 2 oral toxicity) .
Biological Activity
1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological effects, including toxicity, mutagenicity, and other relevant biochemical interactions.
This compound is characterized by the presence of both a fluoro and a nitro group on the benzene ring, which contributes to its chemical reactivity and biological activity. The molecular formula is CHFNO, with a molecular weight of 155.1 g/mol.
Acute Toxicity
Acute toxicity studies indicate that this compound exhibits significant toxic effects in animal models. The compound's LD50 (lethal dose for 50% of the population) was determined to be approximately 560 mg/kg in male and female Sprague-Dawley rats . Symptoms of intoxication included reduced activity, ocular discharge, and gastrointestinal inflammation, leading to death within a few days of exposure.
Chronic Toxicity
Chronic exposure studies have shown that this compound can lead to various adverse effects on organ systems. In long-term inhalation studies, increased liver and kidney weights were observed in mice at low exposure levels (1.1 ppm). Histopathological examinations revealed damage to liver and kidney tissues, indicating potential organ toxicity .
Mutagenicity and Genotoxicity
The mutagenic potential of this compound has been assessed through various assays. While some studies have indicated weak mutagenic activity in bacterial test systems, results in mammalian cell tests have been inconsistent. The compound has shown weak clastogenic activity, suggesting that it may induce chromosomal damage under certain conditions .
Study on Genotoxicity
A study conducted by the National Toxicology Program evaluated the genotoxic effects of nitroaromatic compounds, including this compound. Results indicated an increased rate of sister chromatid exchanges in vitro, although the biological relevance remains unclear .
Reproductive Toxicity
A specific reproductive toxicity study revealed that despite significant changes in organ weights, this compound did not exhibit reproductive toxicity in Swiss CD-1 mice following oral administration. The NOAEL (No Observed Adverse Effect Level) for fertility was determined to be higher than previously expected .
The biological activity of this compound is believed to stem from its ability to undergo metabolic activation within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects.
Summary of Findings
Biological Activity | Observation |
---|---|
Acute Toxicity (LD50) | ~560 mg/kg (rats) |
Chronic Toxicity | Increased liver and kidney weights; histopathological changes |
Mutagenicity | Weak mutagenic activity; inconsistent results in mammalian cells |
Reproductive Toxicity | NOAEL for fertility higher than expected |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-fluoro-2-nitrobenzene, and how should reaction conditions be optimized for nucleophilic aromatic substitution (SNAr)?
- Answer : this compound is commonly synthesized via nitration of fluorobenzene, producing a mixture of ortho and para isomers, which are separated by fractional crystallization or distillation . For SNAr reactions, optimization involves adjusting the solvent system (e.g., t-BuOH/5% aqueous NaHCO₃ for hydrolysis) and temperature to enhance reactivity. The electron-withdrawing nitro and fluorine groups activate the aromatic ring, favoring substitution at the para position relative to fluorine. Base selection (e.g., NaHCO₃) is critical to deprotonate intermediates and drive the reaction .
Q. How should researchers characterize and validate the purity of this compound in laboratory settings?
- Answer : Key characterization methods include:
- NMR spectroscopy : Monitor chemical shifts for fluorine (¹⁹F NMR) and protons (¹H NMR) to confirm substitution patterns. For example, ¹H-NMR of derivatives like phenoxazines shows distinct splitting patterns (e.g., δ 8.00 ppm for aromatic protons adjacent to nitro groups) .
- Chromatography : Use GC-MS or HPLC to detect impurities (e.g., para-isomer or unreacted precursors).
- Physical properties : Compare observed melting point (-8 to -6°C), boiling point (116°C/22 mmHg), and refractive index (1.5317) with literature values .
Q. What safety protocols are essential when handling this compound?
- Answer : The compound is classified as WGK 3 (severely hazardous to water) and requires:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate waste and collaborate with certified agencies for neutralization (e.g., incineration) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer : The nitro group strongly activates the ring for SNAr but deactivates it for electrophilic substitution. In Sonogashira cross-coupling, bulky alkynes (e.g., triethylsilylacetylene) improve yields (up to 72%) by stabilizing transition states, while electron-deficient alkynes require higher temperatures (135°C) and prolonged reaction times (72 hours) . Steric hindrance at the ortho position (from fluorine) can slow reactivity, necessitating catalyst optimization (e.g., CuBr for benzimidazole synthesis) .
Q. What methodologies enable the synthesis of heterocyclic compounds (e.g., benzimidazoles or phenoxazines) from this compound?
- Answer :
- Benzimidazoles : React with benzylamines under CuBr catalysis in DMSO, followed by oxidative cyclization. Yields depend on substituent electronic profiles (e.g., electron-withdrawing groups on benzylamines improve cyclization efficiency) .
- Phenoxazines : Microwave-assisted coupling with 2-fluorophenol achieves 88% yield in 30 minutes, compared to 6–12 hours under conventional heating. Microwave conditions enhance reaction homogeneity and reduce side products .
Q. How can researchers resolve contradictions in reported yields for SNAr reactions involving this compound?
- Answer : Discrepancies often arise from:
- Substituent effects : Electron-donating groups (e.g., methoxy) on phenols increase yields (80–90%) in diphenyl ether synthesis, while electron-withdrawing groups (e.g., nitro) reduce reactivity .
- Catalyst choice : Sodalite zeolite in DMSO improves yields (up to 91%) by stabilizing intermediates, whereas non-catalytic systems yield ≤35% .
- Data validation : Replicate experiments using standardized conditions (e.g., solvent purity, stoichiometry) and employ control reactions to isolate variables .
Q. What advanced applications does this compound have in asymmetric synthesis or biochemical labeling?
- Answer :
- Asymmetric synthesis : Serves as a precursor for enantiomerically pure hexahydro-pyrazinoquinoxalines via Mitsunobu cyclization (13–20% overall yield). Chiral auxiliaries or enzymes can induce asymmetry .
- Biochemical labeling : Derivatives like 1-fluoro-2,4-dinitrobenzene (DNFB) react with amino acids to form dinitrophenyl (DNP) adducts for sequencing, though this requires careful handling due to mutagenicity risks .
Properties
IUPAC Name |
1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKNBLFSJAVFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061730 | |
Record name | Benzene, 1-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Aldrich MSDS] | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.29 [mmHg] | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1493-27-2 | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoro-2-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51869 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-fluoro-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | o-Fluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WUK5DS6YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.